molecular formula C20H25N3O6S B2597763 (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone CAS No. 1171032-19-1

(4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

Cat. No. B2597763
CAS RN: 1171032-19-1
M. Wt: 435.5
InChI Key: XLKBRQCZLXGBFN-UHFFFAOYSA-N
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Description

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone, also known as MPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPFM is a synthetic molecule that has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activities

Research on similar chemical structures has demonstrated antimicrobial properties. The synthesis of novel derivatives, such as triazole derivatives and compounds with morpholine or piperazine moieties, has shown good to moderate activities against various microorganisms. This indicates a potential application of the compound in the development of new antimicrobial agents (Bektaş et al., 2007); (Başoğlu et al., 2013).

Enzyme Inhibition and Therapeutic Agents

A study on derivatives related to the compound showed significant enzyme inhibitory activity, indicating potential as therapeutic agents. Specifically, certain derivatives exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Hussain et al., 2017).

Imaging Agents for Parkinson's Disease

The synthesis of a related compound, HG-10-102-01, and its precursor for PET imaging of LRRK2 enzyme in Parkinson's disease, demonstrates the potential of such molecules in biomedical imaging. This application could help in the diagnosis and monitoring of neurodegenerative diseases (Wang et al., 2017).

Corrosion Inhibition

Compounds with similar structures have been investigated for their corrosion inhibition properties on mild steel in acidic media. Such studies suggest that derivatives of the compound could be effective in preventing corrosion, which is crucial for industrial applications, especially in acidic environments (Singaravelu et al., 2022).

Mechanism of Action

Target of Action

The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is the alpha1-adrenergic receptors (α1-AR). These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound this compound interacts with its primary target, the α1-ARs, by binding to them. This interaction results in changes in the receptor’s function, which can lead to various physiological effects .

Biochemical Pathways

The interaction of this compound with α1-ARs affects several biochemical pathways. These pathways are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with these receptors can influence the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. The compound showed an acceptable pharmacokinetic profile in studies, making it a promising lead compound .

Result of Action

The molecular and cellular effects of this compound’s action include changes in receptor function and subsequent effects on the associated biochemical pathways. These changes can lead to various physiological effects, depending on the specific pathways affected .

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-27-17-5-3-2-4-16(17)21-8-10-22(11-9-21)20(24)18-6-7-19(29-18)30(25,26)23-12-14-28-15-13-23/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKBRQCZLXGBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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